An In-depth Technical Guide to 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate: A Heterobifunctional Crosslinker for Bioconjugation
An In-depth Technical Guide to 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate: A Heterobifunctional Crosslinker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinking reagent integral to the fields of proteomics, drug delivery, and molecular biology. Its unique architecture, featuring a thiol-reactive maleimide group at one end and a latent carbonyl-reactive hydrazide at the other (protected as a t-butyl carbazate), enables the sequential and specific conjugation of diverse biomolecules. The long undecane spacer arm provides spatial separation between conjugated molecules, minimizing steric hindrance. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile linker, complete with detailed experimental protocols and safety information.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1076198-39-4 | [1] |
| Molecular Formula | C₂₀H₃₃N₃O₅ | [1] |
| Molecular Weight | 395.49 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
Synthesis Protocol
The synthesis of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate involves a two-step process starting from 11-aminoundecanoic acid.
Logical Workflow for Synthesis
Caption: Synthetic pathway for 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate.
Step 1: Synthesis of N-(10-Carboxydecyl)maleimide (11-Maleimidoundecanoic Acid)
This procedure is adapted from a known method for synthesizing N-substituted maleimides from amino acids.
Materials:
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11-aminoundecanoic acid
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Maleic anhydride
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Water
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Drying agent (e.g., anhydrous sodium sulfate)
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Filtration apparatus
Procedure:
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In a round-bottom flask, dissolve 11-aminoundecanoic acid in water.
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Add maleic anhydride to the solution and stir the mixture. The reaction is typically carried out at room temperature or with gentle heating.
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The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the product, N-maleonyl-11-aminoundecanoic acid, may precipitate out of the solution or can be extracted with an organic solvent after acidification.
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The collected product is then subjected to a dehydration step, often by heating with a dehydrating agent (e.g., acetic anhydride) or by azeotropic distillation to form the maleimide ring.
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The final product, 11-maleimidoundecanoic acid, is purified by recrystallization or column chromatography.
Step 2: Coupling of 11-Maleimidoundecanoic Acid with tert-Butyl Carbazate
This step involves the activation of the carboxylic acid group of 11-maleimidoundecanoic acid, followed by amidation with tert-butyl carbazate.
Materials:
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11-Maleimidoundecanoic acid
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tert-Butyl carbazate
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-Hydroxysuccinimide (NHS)
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Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
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Magnetic stirrer and stir bar
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Standard glassware for organic synthesis
Procedure:
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Dissolve 11-maleimidoundecanoic acid in anhydrous DMF or DCM in a clean, dry flask.
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Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid, forming an NHS ester. The activation is most efficient at a pH of 4.5-6.0.[1]
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In a separate flask, dissolve tert-butyl carbazate (1.0 equivalent) in the same anhydrous solvent.
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Slowly add the solution of tert-butyl carbazate to the activated 11-maleimidoundecanoic acid solution.
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Allow the reaction to proceed at room temperature overnight with continuous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate.
Experimental Protocols for Bioconjugation
This heterobifunctional linker enables a two-step conjugation strategy. First, the maleimide group is reacted with a thiol-containing molecule. Second, the Boc protecting group is removed from the carbazate to reveal a hydrazide, which can then be reacted with a carbonyl-containing molecule.
Logical Workflow for Two-Step Bioconjugation
Caption: Two-step bioconjugation workflow using the heterobifunctional linker.
Protocol 1: Conjugation to a Thiol-Containing Protein
Materials:
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Thiol-containing protein (e.g., an antibody with reduced disulfides or engineered cysteines)
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11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate
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Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, with 1-2 mM EDTA
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Anhydrous DMSO or DMF
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Desalting column
Procedure:
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Prepare the thiol-containing protein in the conjugation buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and remove the excess reducing agent using a desalting column.
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Dissolve the 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution.
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Add a 10-20 fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
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Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle agitation.
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Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
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The resulting protein-linker conjugate is now ready for the next step.
Protocol 2: Deprotection of the Boc Group and Conjugation to a Carbonyl-Containing Molecule
Materials:
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Protein-linker conjugate from Protocol 1
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Carbonyl-containing molecule (e.g., an aldehyde-modified drug or an oxidized glycoprotein)
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Trifluoroacetic acid (TFA)
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Reaction buffer: 0.1 M Sodium acetate, pH 4.5-5.5
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Desalting column or dialysis equipment
Procedure:
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To deprotect the Boc group, treat the protein-linker conjugate with a solution of TFA in a suitable solvent (e.g., 25-50% TFA in DCM) for 1-4 hours at 0°C to room temperature. For proteins, milder acidic conditions that do not lead to denaturation must be optimized. Alternatively, for some applications, the deprotection can be performed on the linker prior to protein conjugation, followed by purification.
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After deprotection, the resulting hydrazide-functionalized protein is purified using a desalting column or dialysis to remove TFA and by-products, exchanging the buffer to the reaction buffer (pH 4.5-5.5).
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Dissolve the carbonyl-containing molecule in the reaction buffer (with a minimal amount of a co-solvent like DMSO if necessary).
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Add the carbonyl-containing molecule to the hydrazide-functionalized protein solution. A 10-50 fold molar excess of the carbonyl compound is often used.
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Incubate the reaction for 2-24 hours at room temperature. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.
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Purify the final bioconjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted molecules.
Safety and Handling
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Maleimides: Can be irritants and sensitizers. Avoid inhalation of dust and contact with skin and eyes.
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Carbazates: Some carbazates are considered hazardous. tert-Butyl carbazate is a flammable solid and can be harmful if swallowed or in contact with skin.
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General Precautions:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid creating dust.
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Store in a tightly sealed container in a cool, dry place.
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Applications
The unique properties of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate make it suitable for a variety of applications in life science research and development:
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug (containing a carbonyl group) to a monoclonal antibody (via a cysteine residue) for targeted cancer therapy.
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Protein-Protein Conjugation: Two different proteins can be linked together, one with an available thiol and the other with an accessible carbonyl group (e.g., on an oxidized carbohydrate moiety).
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Surface Immobilization: Proteins or other thiol-containing molecules can be immobilized onto a surface that has been functionalized with carbonyl groups.
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Preparation of Probes and Sensors: Fluorescent dyes or other reporter molecules with a carbonyl group can be attached to thiol-containing biomolecules.
Conclusion
11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a valuable tool for researchers requiring precise control over bioconjugation. Its heterobifunctional nature, combined with a long spacer arm, allows for the efficient and specific linking of a wide range of molecules. By understanding its chemical properties and following the detailed protocols provided in this guide, scientists and drug development professionals can effectively utilize this crosslinker to advance their research and development goals.
